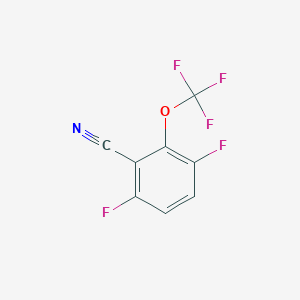

3,6-Difluoro-2-(trifluoromethoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

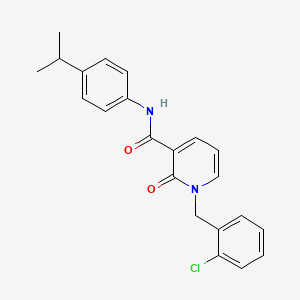

3,6-Difluoro-2-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 1803789-95-8 . It has a molecular weight of 223.1 and a molecular formula of C8H2F5NO. The compound is typically in a liquid-oil physical form .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile core with fluorine and trifluoromethoxy substituents. The exact 3D structure may be viewed using specialized software .Physical And Chemical Properties Analysis

This compound is a liquid-oil at ambient temperature . The compound has a molecular weight of 223.1 and a molecular formula of C8H2F5NO.Aplicaciones Científicas De Investigación

High Temperature Vapor Phase Reactions

Fluorinated benzonitriles, including compounds similar to 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile, have been studied for their reactivity in high temperature vapor phase reactions. These reactions are crucial in the synthesis of fluorinated compounds, which are valuable for their unique properties in materials science and chemical synthesis. For example, nitrogen trifluoride reacts with benzylic substrates to produce various difluoroaminated products, highlighting the versatility of fluorinated compounds in chemical transformations (Belter, 2011).

Catalytic Reduction of Dioxygen

Fluorinated benzonitriles are used in studies exploring the catalytic reduction of dioxygen, a reaction of great interest for its relevance to fuel cells and energy conversion technologies. Cobalt corroles, which are macrocyclic compounds, have been examined for their efficiency in reducing dioxygen in various systems. These studies underscore the potential of fluorinated compounds in enhancing the performance of catalytic processes (Kadish et al., 2008).

Electrolyte Additives for Lithium-Ion Batteries

The research on fluorinated benzonitriles as electrolyte additives for lithium-ion batteries reveals their significance in improving battery performance. A study on 4-(Trifluoromethyl)-benzonitrile demonstrated its role in enhancing the cyclic stability of high voltage lithium ion batteries, indicating the importance of such fluorinated compounds in developing more efficient and durable energy storage systems (Huang et al., 2014).

Photoredox Catalysis

Fluorinated benzonitriles are also relevant in the field of photoredox catalysis, a powerful technique for activating molecules using light. The synthesis and functionalization of compounds through photoredox catalysis have been greatly advanced by the use of fluorinated motifs, which can significantly alter the electronic properties of molecules and thus their reactivity (Lee et al., 2019).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302+H312+H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3,6-difluoro-2-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5NO/c9-5-1-2-6(10)7(4(5)3-14)15-8(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIKUCKULZAADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)

![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)

![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)

![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)

![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)